molecular formula C13H20OS B8599284 6-tert-Butyl-2,4-dimethyl-3-(sulfanylmethyl)phenol CAS No. 38064-57-2

6-tert-Butyl-2,4-dimethyl-3-(sulfanylmethyl)phenol

Cat. No. B8599284
CAS RN: 38064-57-2
M. Wt: 224.36 g/mol
InChI Key: GKWXYJOHDFZVBM-UHFFFAOYSA-N
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Patent
US04163008

Procedure details

This material was synthesized according to the procedure of Song (Song, J. U.S. Pat. No. 3,810,929) using 2,4-dimethyl-3-chloromethyl-6-t-butylphenol (160.8 g, 0.71 m), triethylamine (80 g), tetrahydrofuran (200 ml) and excess hydrogen sulfide. This afforded upon work-up a slightly yellow odorous oil.
Quantity
160.8 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH2:8]Cl)=[C:6]([CH3:10])[CH:5]=[C:4]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:3]=1[OH:15].C(N(CC)CC)C.[SH2:23]>O1CCCC1>[CH3:1][C:2]1[C:7]([CH2:8][SH:23])=[C:6]([CH3:10])[CH:5]=[C:4]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:3]=1[OH:15]

Inputs

Step One
Name
Quantity
160.8 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1CCl)C)C(C)(C)C)O
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This material was synthesized
CUSTOM
Type
CUSTOM
Details
This afforded upon work-up a slightly yellow odorous oil

Outcomes

Product
Name
Type
Smiles
CC1=C(C(=CC(=C1CS)C)C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.